Isopropyltriphenylphosphonium iodide

Catalog No.
S714462
CAS No.
24470-78-8
M.F
C21H22IP
M. Wt
432.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyltriphenylphosphonium iodide

CAS Number

24470-78-8

Product Name

Isopropyltriphenylphosphonium iodide

IUPAC Name

triphenyl(propan-2-yl)phosphanium;iodide

Molecular Formula

C21H22IP

Molecular Weight

432.3 g/mol

InChI

InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1

InChI Key

HHBXWXJLQYJJBW-UHFFFAOYSA-M

SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Synonyms

(1-Methylethyl)triphenylphosphonium Iodide; (1-Methylethyl)triphenylphosphonium Iodide; NSC 140615; Triphenylisopropylphosphonium Iodide

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Organic Synthesis:

  • Wittig Reaction Precursor

    ITPI serves as a valuable precursor for the Wittig reaction, a crucial tool for forming carbon-carbon double bonds. The triphenylphosphonium group acts as a nucleophile, readily reacting with aldehydes and ketones to form alkenes.

  • Tandem Cyclopropanation and Wittig Olefination

    ITPI enables a one-pot synthesis involving both cyclopropanation and Wittig olefination, streamlining the formation of complex molecules like chrysanthemic acid.

  • Synthesis of Heliananes

    ITPI finds application in the total synthesis of heliananes, a class of natural products with various biological activities.

Medicinal Chemistry:

  • Development of Fungicidal Agents

    ITPI serves as a starting material for synthesizing 4-substituted methoxylbenzoyl-aryl-thiazoles, a class of compounds exhibiting promising antifungal properties.

  • Anticancer Research

    ITPI plays a role in the synthesis of 4-substituted methoxylbenzoyl-aryl-thiazoles, which are also being investigated for their potential as orally bioavailable anticancer agents.

Material Science:

  • Ionic Liquids: ITPI can be incorporated into the design of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These materials hold potential in various applications, including catalysis and energy storage.

Isopropyltriphenylphosphonium iodide is a quaternary ammonium salt characterized by the formula C21H22IP\text{C}_{21}\text{H}_{22}\text{IP} and a molecular weight of 404.29 g/mol. It consists of a triphenylphosphonium cation and an iodide anion. This compound is typically presented as a white to off-white solid and is soluble in polar organic solvents. Its unique structure allows it to participate in various

  • ITPI is considered an irritant, causing eye and skin irritation upon contact [, ].
  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling ITPI.
  • It is recommended to work in a well-ventilated fume hood.

Isopropyltriphenylphosphonium iodide is primarily utilized in Wittig reactions and cyclopropanation reactions. In the Wittig reaction, it acts as a precursor for generating isopropylidene units when reacted with aldehydes, facilitating the formation of alkenes through the formation of phosphonium ylides. Additionally, it has been employed in tandem cyclopropanation, where it aids in the synthesis of complex cyclic structures from alkenes and other substrates .

Isopropyltriphenylphosphonium iodide can be synthesized through several methods:

  • Mccroff Reaction: This involves reacting isopropyltriphenylphosphine with iodine solution to produce the iodide salt.
  • Direct Iodination Method: In this method, triphenylphosphine reacts directly with an alkyl halide (such as isopropyl bromide) followed by treatment with iodine to yield isopropyltriphenylphosphonium iodide .

These methods highlight its accessibility and utility in synthetic organic chemistry.

Isopropyltriphenylphosphonium iodide finds applications in various synthetic processes:

  • Wittig Olefination: It serves as a key reagent for synthesizing alkenes from carbonyl compounds.
  • Synthesis of Chrysanthemic Acid: The compound has been used in the synthesis of chrysanthemic acid, which is significant in agricultural chemistry .
  • Chiral Auxiliary-Mediated Synthesis: It plays a role in asymmetric synthesis, contributing to the formation of chiral centers in organic molecules .

Interaction studies involving isopropyltriphenylphosphonium iodide primarily focus on its reactivity with various nucleophiles and electrophiles during synthetic transformations. The compound's ability to form stable phosphonium ylides makes it an effective reagent for coupling reactions and further transformations in organic synthesis.

Isopropyltriphenylphosphonium iodide shares structural similarities with other phosphonium salts. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineCommonly used as a ligand in coordination chemistry
Benzyltriphenylphosphonium chlorideQuaternary ammonium saltUsed in similar reactions but with benzyl groups
Methyltriphenylphosphonium iodideQuaternary ammonium saltMore reactive due to smaller alkyl group

Uniqueness: Isopropyltriphenylphosphonium iodide stands out due to its balance between steric hindrance and reactivity, making it particularly useful in synthesizing larger cyclic structures compared to its smaller counterparts like methyltriphenylphosphonium iodide.

Traditional Quaternization Approaches in Phosphonium Salt Synthesis

The classical route to isopropyltriphenylphosphonium iodide involves the nucleophilic substitution of triphenylphosphine (PPh₃) with isopropyl iodide. This exothermic reaction proceeds under reflux in polar aprotic solvents like acetonitrile or dichloromethane, yielding the phosphonium salt via a four-center transition state. Key parameters include:

Reaction Conditions

  • Temperature: 40–82°C (solvent-dependent)
  • Time: 12–24 hours for >85% conversion
  • Molar Ratio: 1:1.2 (PPh₃:isopropyl iodide) to minimize unreacted starting material.

Purification involves recrystallization from methanol or ethanol, achieving >95% purity. Column chromatography (silica gel, ethyl acetate/hexane) further refines the product for high-purity applications.

Table 1: Temperature vs. Yield in Traditional Quaternization

Temperature (°C)Time (h)Yield (%)
254845
402485
601288

Higher temperatures (>60°C) risk decomposition, limiting practical utility. Industrial-scale production faces challenges in heat dissipation and side reactions (e.g., PPh₃ oxidation), reducing yields to 75–80%.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical synthesis via ball milling offers an eco-friendly alternative by eliminating solvents. Solid-state reactions between PPh₃ and isopropyl iodide under high-energy milling (e.g., stainless steel jars, zirconia balls) achieve 60–65% yields within 2–4 hours.

Advantages

  • Reduced Waste: No solvent disposal required.
  • Faster Kinetics: Reactions complete in hours vs. days.
  • Scalability: Suitable for gram-to-kilogram scales.

Limitations include lower yields compared to solution-phase methods and challenges in controlling crystal morphology.

Table 2: Comparison of Traditional vs. Mechanochemical Synthesis

ParameterTraditionalMechanochemical
Yield (%)85–9060–65
Time (h)12–242–4
Solvent UseYesNo
Purity (%)>95>90

Mechanochemical routes are particularly advantageous for air-sensitive reactants, as milling can be performed under inert atmospheres.

Advances in Deuterium-Labeled Derivative Preparation

Deuterated isopropyltriphenylphosphonium salts (e.g., C₂₁H₂₁DIP) are critical for isotopic labeling in pharmacokinetic studies. Two primary strategies exist:

1. Direct Deuterium Exchange
Treatment of the phosphonium iodide with D₂O and a base (K₂CO₃ or NEt₃) at 100°C for 6 hours replaces the isopropyl group’s hydrogen atoms with deuterium, achieving >95% deuteration.

2. Wittig Reaction with Deuterated Aldehydes
Deuterated aldehydes (e.g., D₃C-CHO) react with the ylide derived from isopropyltriphenylphosphonium iodide, yielding deuterated alkenes.

Table 3: Deuterium Incorporation Efficiency

MethodDeuterium Content (%)Yield (%)
Direct Exchange (D₂O)95–9970–80
Wittig Reaction85–9060–75

These methods enable precise isotopic labeling for tracing molecular pathways in drug metabolism.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24470-78-8

Dates

Modify: 2023-08-15

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